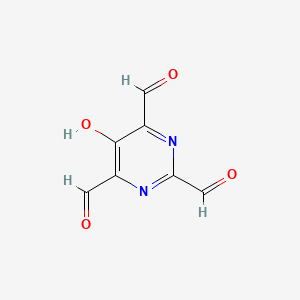
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O4 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of pyrimidine derivatives under controlled conditions. The reaction often employs reagents such as formic acid and formaldehyde in the presence of catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted pyrimidines, and other functionalized compounds .
Scientific Research Applications
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, leading to potential anticancer effects .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
5-Hydroxypyrimidine Derivatives: Such as 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, which have shown anticancer properties.
Uniqueness: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is unique due to its three aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-hydroxypyrimidine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-1-4-7(13)5(2-11)9-6(3-12)8-4/h1-3,13H |
InChI Key |
VSTFHXQKFOTQEW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=NC(=N1)C=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)



![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
